molecular formula C9F15N3 B1294420 2,4,6-Tris(pentafluoroethyl)-1,3,5-triazine CAS No. 858-46-8

2,4,6-Tris(pentafluoroethyl)-1,3,5-triazine

Cat. No. B1294420
CAS RN: 858-46-8
M. Wt: 435.09 g/mol
InChI Key: MQBPAXAOMVELQG-UHFFFAOYSA-N
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Description

The compound 2,4,6-Tris(pentafluoroethyl)-1,3,5-triazine is a derivative of 1,3,5-triazine, which is a heterocyclic compound with the formula C3N3H3. It is characterized by a ring structure composed of three carbon atoms and three nitrogen atoms. The specific derivative has pentafluoroethyl groups attached to each of the carbon atoms in the triazine ring. While the provided papers do not directly discuss this exact compound, they do provide insights into the chemistry of related triazine derivatives, which can be used to infer some properties and reactivity patterns of the compound .

Synthesis Analysis

The synthesis of triazine derivatives is often achieved through stepwise reactions involving halogenated precursors. For example, the synthesis of 2,4,6-tris(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine is developed through a reliable method, indicating that similar methods could potentially be adapted for the synthesis of 2,4,6-Tris(pentafluoroethyl)-1,3,5-triazine . Another synthesis approach involves the use of 2,4,6-trichloro-1,3,5-triazine and a phenol derivative, which could suggest a route for introducing pentafluoroethyl groups onto a triazine core .

Molecular Structure Analysis

The molecular structure of triazine derivatives is often confirmed using spectroscopic methods such as IR, multinuclear NMR, and X-ray crystallography. These techniques provide detailed information about the substituents on the triazine ring and the overall geometry of the molecule . The structure of triazine derivatives can significantly influence their physical and chemical properties, as well as their reactivity.

Chemical Reactions Analysis

Triazine derivatives can participate in various chemical reactions. For instance, they can be used as reagents in chlorination and oxidation reactions, demonstrating their potential as versatile intermediates in organic synthesis . The reactivity of the triazine ring can be influenced by the nature of the substituents, which can either activate or deactivate the ring towards nucleophilic or electrophilic attack.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives, such as density, thermal stability, and impact sensitivity, are crucial for their application in materials science, particularly in the development of energetic materials . The introduction of electron-withdrawing groups such as pentafluoroethyl could potentially enhance the thermal stability and modify the electronic properties of the triazine ring. Additionally, the solubility and reactivity of the compound can be tailored by the choice of substituents, which is important for its practical applications .

Scientific Research Applications

Crystal Structure and Inclusion Properties

  • Fluorinated triazines, including 2,4,6-Tris(pentafluoroethyl)-1,3,5-triazine, have been studied for their unique crystal structures and inclusion properties. These compounds exhibit diverse fluorine interactions, such as phenyl-perfluorophenyl and C–H⋯F contacts, and demonstrate significant differences in host-guest interactions (Reichenbaecher et al., 2006).

Modification of Channel Structures

  • Perfluorinated triazines are synthesized to investigate their crystal structure and inclusion character. These compounds form channel inclusions with specific solvents, revealing intricate host-guest interactions and demonstrating the reversibility of the sorption process through the gas phase (Reichenbcher et al., 2004).

Synthesis of Bioactive Compounds

  • Triazine derivatives, including 2,4,6-Tris(pentafluoroethyl)-1,3,5-triazine, are key in the synthesis of bioactive compounds. They serve as a powerful scaffold for generating molecular libraries due to their structural symmetry and ease of functionalization. These derivatives have applications in pharmaceutical, material, and agrochemical industries (Banerjee et al., 2013).

Application in Chlorination and Oxidation Reactions

  • 2,4,6-Tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine, a derivative of the triazine family, is used in chlorination reactions of various activated arenes, olefins, and 1,3-diketones. It is also employed in the oxidative synthesis of oxadiazoles and thiadiazoles, showcasing its versatility in chemical reactions (Thorat et al., 2013).

Coordination Chemistry

  • The coordination chemistry of 2,4,6-tri(pyridyl)-1,3,5-triazine ligands, a related compound, demonstrates their utility in creating complexes used in fields like luminescent materials and the synthesis of metalla-assemblies (Therrien, 2011).

Magnetic Behaviors of Complexes

  • Derivatives of 2,4,6-Tris(pentafluoroethyl)-1,3,5-triazine have been used to synthesize dendrimeric melamine cored complexes with distinct magnetic behaviors, contributing to the understanding of molecular magnetism (Uysal & Koç, 2010).

Safety And Hazards

“2,4,6-Tris(pentafluoroethyl)-1,3,5-triazine” is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing mist, gas, or vapors and avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

2,4,6-tris(1,1,2,2,2-pentafluoroethyl)-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9F15N3/c10-4(11,7(16,17)18)1-25-2(5(12,13)8(19,20)21)27-3(26-1)6(14,15)9(22,23)24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQBPAXAOMVELQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NC(=N1)C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9F15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30235085
Record name 2,4,6-Tris(pentafluoroethyl)-1,3,5-triazine
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Molecular Weight

435.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Tris(pentafluoroethyl)-1,3,5-triazine

CAS RN

858-46-8
Record name 2,4,6-Tris(1,1,2,2,2-pentafluoroethyl)-1,3,5-triazine
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Record name 2,4,6-Tris(pentafluoroethyl)-1,3,5-triazine
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Record name 2,4,6-Tris(pentafluoroethyl)-1,3,5-triazine
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Record name 2,4,6-tris(pentafluoroethyl)-1,3,5-triazine
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Record name 2,4,6-Tris(pentafluoroethyl)-1,3,5-triazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
ND Kagramanov - Online journal “Fluorine notes” ISSN - notes.fluorine1.ru
This report presents the ion series of mass spectra for eight homologues of 2, 4, 6-tris (perfluoroalkyl)-1, 3, 5-triazines from NIST libraries, including the ion series of two isomers: triazine …
Number of citations: 0 notes.fluorine1.ru
WP Norris, LH Merwin, GS Ostrom… - The Journal of Organic …, 1997 - ACS Publications
Diisopropylcyanamide reacts exothermically with trifluoroacetic anhydride to give 2, an equilibrium mixture, in C 6 D 6 solution, of 1:1 adducts, N,N-diisopropyl-N‘,O-bis(trifluoroacetyl)…
Number of citations: 6 pubs.acs.org
T Öberg, MS Iqbal - Chemosphere, 2012 - Elsevier
The European regulation on chemicals, REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals), came into force on 1 June 2007. With pre-registration complete in …
Number of citations: 34 www.sciencedirect.com

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